2,4-Dimethyl-5-nitrobenzoic acid
Overview
Description
2,4-Dimethyl-5-nitrobenzoic acid is a chemical compound with the molecular formula C9H9NO4 . It is a solid substance .
Molecular Structure Analysis
The molecular structure of 2,4-Dimethyl-5-nitrobenzoic acid consists of a benzene ring substituted with two methyl groups and a nitro group, as well as a carboxylic acid group . The average mass of the molecule is 195.172 Da .Physical And Chemical Properties Analysis
2,4-Dimethyl-5-nitrobenzoic acid has a density of 1.3±0.1 g/cm3, a boiling point of 371.4±30.0 °C at 760 mmHg, and a flash point of 165.1±13.0 °C . It has 5 hydrogen bond acceptors, 1 hydrogen bond donor, and 2 freely rotating bonds .Scientific Research Applications
Sulfhydryl Group Determination : 5,5′-dithiobis(2-nitrobenzoic acid), a water-soluble aromatic disulfide, has been synthesized for the determination of sulfhydryl groups in biological materials, indicating its importance in biochemical assays (Ellman, 1959).
Polymorphism in Crystal Structures : The role of 4-nitrobenzoic acid polymorphs in the crystallization process of organic acid–base multicomponent systems has been explored, demonstrating its utility in understanding solid-state transformations (Croitor et al., 2019).
Influenza Virus Research : A molecule of 4-(acetylamino)-3-hydroxy-5-nitrobenzoic acid, a potential inhibitor for influenza virus neuraminidase, has been crystallized and analyzed, showing its potential in antiviral drug research (Jedrzejas et al., 1995).
X-ray Powder Diffraction Studies : Research on 2,4-dichloro-5-nitrobenzoic acid using X-ray powder diffraction techniques has been conducted to understand its crystal structure, indicating its importance in material science (Quevedo et al., 1998).
Pharmaceutical Applications : The synthesis and characterization of acid–base multicomponent systems involving 2-chloro-5-nitrobenzoic acid show its relevance in pharmaceutical research, particularly in the development of active pharmaceutical ingredients (Croitor et al., 2020).
Metabolic Studies : High-Pressure Liquid Chromatography (HPLC) analysis of in vivo metabolites of 4-nitrobenzoic acid in rats offers insights into its metabolic pathways, highlighting its relevance in pharmacokinetics (Koçyiğit-Kaymakçıoğlu et al., 2007).
Molecular Orbital Studies : Infrared spectra and molecular orbital studies of hydrogen-bonded complexes of 2-chloro-4-nitrobenzoic acid have been used to explore its chemical behavior, particularly in hydrogen bonding interactions (Awad & Habeeb, 1996).
Safety And Hazards
properties
IUPAC Name |
2,4-dimethyl-5-nitrobenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO4/c1-5-3-6(2)8(10(13)14)4-7(5)9(11)12/h3-4H,1-2H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVWSQNZKIRGLMK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C(=O)O)[N+](=O)[O-])C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90345013 | |
Record name | 2,4-Dimethyl-5-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90345013 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dimethyl-5-nitrobenzoic acid | |
CAS RN |
220504-75-6 | |
Record name | 2,4-Dimethyl-5-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90345013 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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